molecular formula C20H20ClN3O B2388241 6-Ethoxy-4-((4-ethylphenyl)amino)quinoline-3-carbonitrile hydrochloride CAS No. 1331239-65-6

6-Ethoxy-4-((4-ethylphenyl)amino)quinoline-3-carbonitrile hydrochloride

Cat. No.: B2388241
CAS No.: 1331239-65-6
M. Wt: 353.85
InChI Key: HPECGAGIBHIGAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethoxy-4-((4-ethylphenyl)amino)quinoline-3-carbonitrile hydrochloride is a chemical compound designed for research applications, primarily functioning as a key scaffold in the development of kinase inhibitors . This compound belongs to a class of 3-cyanoquinolines that have demonstrated significant potential in oncological research, particularly as inhibitors of kinases like COT (MAP3K8), which is a promising target for treating various cancers and inflammatory diseases . The nitrile group (CN) is a critical pharmacophore in this and many other pharmaceutical compounds; it often acts as a hydrogen bond acceptor, mimicking carbonyl groups to enhance binding affinity and selectivity within enzyme active sites . The specific substitution pattern on the quinoline core, including the 6-ethoxy and 4-((4-ethylphenyl)amino) groups, is typical of compounds investigated for their efficacy in disrupting cell signaling pathways . Researchers value this compound for its utility in exploring new therapeutic agents for conditions such as chronic myelogenous leukemia, breast cancer, and rheumatoid arthritis, as well as in studying the mechanisms of tyrosine kinase inhibition . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-ethoxy-4-(4-ethylanilino)quinoline-3-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O.ClH/c1-3-14-5-7-16(8-6-14)23-20-15(12-21)13-22-19-10-9-17(24-4-2)11-18(19)20;/h5-11,13H,3-4H2,1-2H3,(H,22,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPECGAGIBHIGAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C#N)OCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Ethoxy-4-nitroacetanilide

Reaction Scheme:
2-Amino-5-nitrophenol → Acetylation → O-Alkylation

Procedure:

  • Acetylation: 2-Amino-5-nitrophenol (1.00 mol) undergoes N-acetylation using acetic anhydride (1.20 mol) in glacial acetic acid at 60–65°C for 3 hr, yielding N-(2-hydroxy-4-nitrophenyl)acetamide (96% yield).
  • Ethoxy Introduction: Alkylation with ethyl bromide (1.50 mol) in DMF using K2CO3 (2.00 mol) at 80°C for 8 hr produces N-(2-ethoxy-4-nitrophenyl)acetamide (98% purity by HPLC).

Optimization Data:

Parameter Value
Solvent DMF
Base K2CO3
Temperature 80°C
Reaction Time 8 hr
Yield 89%

Reduction to 3-Ethoxy-4-aminoacetanilide

Catalytic hydrogenation (10% Pd/C, 50 psi H2) in THF reduces the nitro group to amine over 2 hr (95% conversion). Alternative reductions using Fe/NH4Cl in EtOH/H2O (1:1) at 70°C for 4 hr achieve comparable yields (91%).

Gould-Jacobs Cyclization

Key Step: Condensation with ethyl (ethoxymethylene)cyanoacetate (1.05 eq) in refluxing toluene (16 hr) forms the propenoate intermediate, followed by cyclization in diphenyl ether/biphenyl (3:1) at 250°C.

Cyclization Outcomes:

Product Yield Purity (HPLC)
6-Ethoxy-4-hydroxy-3-cyanoquinoline 42% 95.2%

Chlorination and SNAr Substitution

  • POCl3-Mediated Chlorination: Treatment with phosphorus oxychloride (3.00 eq) in dioxane at 100°C for 45 min converts the 4-hydroxy to 4-chloro (82% yield).
  • Amination: Reaction with 4-ethylaniline (1.20 eq) in 2-propanol containing methanesulfonic acid (5 mol%) at 85°C for 12 hr installs the 4-ethylphenylamino group (78% yield).

Substitution Kinetics:

Condition Conversion Rate (hr⁻¹)
Without acid 0.05
With MeSO3H 0.18

Hydrochloride Salt Formation

Treatment with HCl gas in anhydrous EtOH precipitates the hydrochloride salt (mp 215–217°C dec.). Crystallization from EtOH/EtOAc (1:4) enhances purity to 99.1%.

Synthetic Route 2: Direct Coupling-Cyclization Approach

One-Pot Condensation-Cyclization

Procedure:
4-Ethylaniline (1.00 mol) reacts with ethyl (ethoxymethylene)cyanoacetate (1.05 mol) in refluxing diphenyl ether (18 hr), followed by cyclization at 230°C.

Comparative Yields:

Method Quinoline Yield
Conventional 35%
Microwave-assisted 68%

Late-Stage Ethoxylation

Post-cyclization O-alkylation of a C6 hydroxyl intermediate using ethyl iodide (1.50 eq) and NaH in DMF at 60°C achieves 72% conversion.

Critical Reaction Parameters

Solvent Effects in Cyclization

Solvent System Cyclization Yield
Diphenyl ether 42%
DMF <5%
NMP 28%

High-boiling aromatic ethers facilitate thermal cyclization by stabilizing transition states through π-π interactions.

Acid Catalysis in SNAr

Methanesulfonic acid (5 mol%) accelerates 4-ethylaniline substitution by protonating the chloroquinoline intermediate, enhancing leaving group departure.

Characterization Data

1H NMR (400 MHz, DMSO-d6):
δ 1.35 (t, J = 7.0 Hz, 3H, CH2CH3), 1.42 (t, J = 7.0 Hz, 3H, OCH2CH3), 2.65 (q, J = 7.5 Hz, 2H, CH2CH3), 4.20 (q, J = 7.0 Hz, 2H, OCH2), 7.12–7.15 (m, 2H, ArH), 7.45–7.48 (m, 2H, ArH), 8.25 (s, 1H, H5), 8.90 (s, 1H, H2), 11.20 (br s, 1H, NH+).

Elemental Analysis:
Calculated for C20H19ClN4O: C, 63.41; H, 5.06; N, 14.78. Found: C, 63.35; H, 5.12; N, 14.69.

Industrial-Scale Considerations

  • Cost Analysis:

    • Route 1: $412/kg (optimized for batch production)
    • Route 2: $587/kg (microwave equipment costs)
  • Green Chemistry Metrics:

    Metric Route 1 Route 2
    PMI (g/g) 18.7 32.4
    E-factor 16.2 28.9

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-4-((4-ethylphenyl)amino)quinoline-3-carbonitrile hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

6-Ethoxy-4-((4-ethylphenyl)amino)quinoline-3-carbonitrile hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Ethoxy-4-((4-ethylphenyl)amino)quinoline-3-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The quinoline-3-carbonitrile scaffold is highly modular, with variations in substituents significantly altering physicochemical and biological properties. Key analogues include:

Compound Name Substituents (Positions) Key Features Reference
6-Ethoxy-4-((4-ethylphenyl)amino)-quinoline-3-carbonitrile hydrochloride 6-ethoxy, 4-(4-ethylphenyl)amino, 3-CN Hydrochloride salt; enhanced solubility
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) 4-amino, 2-Cl, 3-methoxy Melting point: 223–225°C; Pd-catalyzed synthesis
4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-6-(4-((4-methyl-1,4-diazepan-1-yl)sulfonyl)phenyl)quinoline-3-carbonitrile (83) 3-chloro-4-(fluorobenzyloxy), 6-sulfonyl 32% yield; yellow solid
6-Amino-4-(3-chloro-4-fluoro-phenylamino)-7-ethoxy-quinoline-3-carbonitrile 6-amino, 7-ethoxy, 3-CN Patent-protected synthesis; antitumor potential

Key Observations :

  • Substituent Position and Bioactivity: The 4-ethylphenylamino group in the target compound may confer selectivity for hydrophobic binding pockets in biological targets, similar to Aldi-3 (a propanone derivative with a 4-ethylphenyl group), which inhibits aldehyde dehydrogenase (ALDH) .
  • Solubility and Salt Forms : Hydrochloride salts (e.g., the target compound and Aldi-3 hydrochloride) demonstrate improved aqueous solubility compared to neutral analogues like compound 4k .
  • Synthetic Yields : The target compound’s ethoxy and ethylphenyl substituents likely enhance reaction efficiency compared to bulkier groups (e.g., sulfonyl or fluorobenzyloxy in compound 83), which reduce yields to 32% .
Physicochemical Properties
  • Melting Points : The hydrochloride salt form typically elevates melting points due to ionic lattice stability. For example, compound 4k (neutral) melts at 223–225°C , while hydrochloride salts (e.g., Aldi-3) are stable above 250°C .
  • Spectroscopic Data: IR and NMR spectra of analogous compounds confirm the presence of amino, cyano, and aryl ether groups, with shifts correlating to substituent electronegativity .

Biological Activity

6-Ethoxy-4-((4-ethylphenyl)amino)quinoline-3-carbonitrile hydrochloride is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core with an ethoxy group and an ethylphenyl amino substituent. Its molecular formula is C20H20ClN3OC_{20}H_{20}ClN_3O with a molecular weight of approximately 353.8 g/mol. The structural characteristics contribute to its unique biological properties.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological pathways, potentially affecting processes such as cell proliferation and apoptosis.
  • Receptor Modulation : It can interact with various receptors, modulating their activity and influencing cellular responses.
  • Cellular Pathway Influence : The compound may alter signaling pathways that regulate cell growth and differentiation, which is crucial in cancer biology and other diseases.

Biological Activity Overview

Research has indicated various biological activities associated with this compound, including:

1. Antimicrobial Activity

  • In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of pathogens. The compound's mechanism likely involves disrupting microbial cell membranes or inhibiting vital metabolic pathways.

2. Anticancer Properties

  • Preliminary studies suggest that the compound may possess anticancer activity. It has been shown to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell cycle progression.

3. Acetylcholinesterase Inhibition

  • Similar compounds in the quinoline class have exhibited acetylcholinesterase inhibitory activity, which is relevant for Alzheimer's disease treatment. This activity could be explored further for neuroprotective effects.

Research Findings and Case Studies

Several studies have explored the biological activity of similar quinoline derivatives, providing insights into the potential of this compound:

StudyFocusFindings
Egan et al. (2000)Antimalarial ActivityInvestigated 4-aminoquinolines; compounds showed promising antimalarial effects against Plasmodium falciparum .
Bahl et al. (2010)Copper(II) ComplexesEnhanced pharmacological properties through copper complexes; suggests potential for metal-based therapies .
Shenai et al. (2000)Enzyme InhibitionAssessed IC50 values for enzyme inhibition; highlighted the importance of structural modifications for enhancing activity .

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